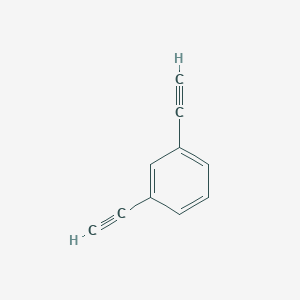

1,3-Diethynylbenzene

Description

Propriétés

IUPAC Name |

1,3-diethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6/c1-3-9-6-5-7-10(4-2)8-9/h1-2,5-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNXLPYYXCOXPBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25359-90-4 | |

| Record name | Benzene, 1,3-diethynyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25359-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20170491 | |

| Record name | Benzene, 1,3-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1785-61-1 | |

| Record name | Benzene, 1,3-diethynyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001785611 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,3-diethynyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-Diethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of 1,3-Diethynylbenzene from 1,3-Dibromobenzene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,3-diethynylbenzene, a versatile building block in medicinal chemistry and materials science, starting from 1,3-dibromobenzene. The primary method detailed is the Sonogashira cross-coupling reaction, a robust and widely used method for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.

Reaction Overview: Sonogashira Coupling Approach

The synthesis of 1,3-diethynylbenzene from 1,3-dibromobenzene is typically achieved through a two-step, one-pot Sonogashira coupling reaction. This process involves the palladium- and copper-co-catalyzed coupling of 1,3-dibromobenzene with a protected acetylene source, most commonly trimethylsilylacetylene (TMSA). The resulting silyl-protected intermediate, 1,3-bis(trimethylsilylethynyl)benzene, is then deprotected in situ to yield the final product.

The use of a protecting group for the terminal alkyne is crucial to prevent self-coupling and other side reactions. The trimethylsilyl (TMS) group is ideal due to its ease of introduction and subsequent removal under mild conditions.

Experimental Data

The following tables summarize the key quantitative data for the synthesis of 1,3-diethynylbenzene from 1,3-dibromobenzene via a Sonogashira coupling reaction.

Table 1: Reactant and Catalyst Stoichiometry

| Component | Molar Equiv. | Purpose |

| 1,3-Dibromobenzene | 1.0 | Starting Material |

| Trimethylsilylacetylene (TMSA) | 2.2 - 2.5 | Alkyne Source |

| Pd(PPh₃)₂Cl₂ | 0.02 - 0.05 | Palladium Catalyst |

| Copper(I) Iodide (CuI) | 0.04 - 0.10 | Co-catalyst |

| Triethylamine (Et₃N) | - | Solvent and Base |

Table 2: Reaction Conditions and Yields

| Parameter | Value | Notes |

| Temperature | Room Temperature to 60°C | The reaction is typically initiated at room temperature and may be gently heated to ensure completion. |

| Reaction Time | 12 - 24 hours | Monitored by TLC or GC-MS for disappearance of the starting material. |

| Deprotection Agent | K₂CO₃ / MeOH or TBAF | Added after the coupling reaction is complete. |

| Deprotection Time | 1 - 3 hours | Typically carried out at room temperature. |

| Overall Yield | 85 - 95% | Isolated yield of 1,3-diethynylbenzene after purification. |

Detailed Experimental Protocol

This protocol outlines the synthesis of 1,3-diethynylbenzene from 1,3-dibromobenzene in a one-pot procedure.

Materials:

-

1,3-Dibromobenzene

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N), anhydrous

-

Methanol (MeOH)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Hexane

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,3-dibromobenzene (1.0 eq).

-

Catalyst and Reagent Addition: Under an inert atmosphere (argon or nitrogen), add bis(triphenylphosphine)palladium(II) dichloride (0.03 eq) and copper(I) iodide (0.06 eq).

-

Solvent and Amine Addition: Add anhydrous triethylamine to the flask to dissolve the reactants.

-

Addition of Alkyne: Add trimethylsilylacetylene (2.4 eq) dropwise to the stirred solution at room temperature.

-

Coupling Reaction: Stir the reaction mixture at room temperature for 24 hours or until TLC analysis indicates complete consumption of the 1,3-dibromobenzene. The reaction mixture will typically become a thick slurry.

-

Deprotection: To the reaction mixture, add methanol followed by potassium carbonate (3.0 eq). Stir the mixture at room temperature for 2 hours.

-

Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with ethyl acetate. Wash the combined organic layers with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 1,3-diethynylbenzene as a colorless to pale yellow oil. Caution: 1,3-diethynylbenzene is reported to be potentially explosive upon distillation. Purification should be performed using chromatography.

Visualizations

Reaction Pathway

Caption: Sonogashira coupling of 1,3-dibromobenzene with TMSA followed by deprotection.

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and purification of 1,3-diethynylbenzene.

synthesis of 1,3-diethynylbenzene experimental procedure

This guide provides an in-depth overview of a common and reliable experimental procedure for the synthesis of 1,3-diethynylbenzene, a crucial building block for advanced materials such as Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and Organic Light-Emitting Diodes (OLEDs).[1] The primary method detailed is a two-step process involving a double Sonogashira coupling followed by a deprotection step. This approach is widely adaptable and provides a high yield of the target compound.

Synthetic Strategy Overview

The synthesis commences with a palladium-catalyzed Sonogashira cross-coupling reaction.[2] This reaction forms a carbon-carbon bond between an aryl halide and a terminal alkyne. To ensure selectivity and prevent unwanted side reactions like homocoupling, a silyl-protected alkyne, such as trimethylsilylacetylene (TMSA) or triisopropylsilylacetylene (TIPS-acetylene), is typically used.[3][4] The starting aryl halide of choice is 1,3-diiodobenzene due to its higher reactivity compared to other dihalobenzenes.[2]

The resulting intermediate, 1,3-bis((trimethylsilyl)ethynyl)benzene, is then subjected to a deprotection step to remove the silyl groups, yielding the final product, 1,3-diethynylbenzene. Various methods exist for this desilylation, including the use of fluoride ions or milder, catalytic approaches.[5][6]

Experimental Protocols

Step 1: Synthesis of 1,3-bis((trimethylsilyl)ethynyl)benzene via Sonogashira Coupling

This procedure outlines the double Sonogashira coupling of 1,3-diiodobenzene with trimethylsilylacetylene. The reaction is carried out under an inert atmosphere to prevent catalyst degradation and side reactions.[7]

Materials and Reagents:

-

1,3-Diiodobenzene (C₆H₄I₂)

-

Trimethylsilylacetylene (TMSA)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA) or Piperidine[3]

-

Toluene or Tetrahydrofuran (THF), anhydrous

-

Argon or Nitrogen gas

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 1,3-diiodobenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

-

Add anhydrous toluene or THF to the flask, followed by the addition of triethylamine or piperidine as the base.

-

Slowly add trimethylsilylacetylene to the reaction mixture at room temperature.

-

The reaction mixture is then heated to a specified temperature (typically between room temperature and reflux) and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[7]

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then purified, typically by column chromatography on silica gel, to isolate the 1,3-bis((trimethylsilyl)ethynyl)benzene product.

Step 2: Deprotection to Yield 1,3-Diethynylbenzene

This step involves the cleavage of the C-Si bonds to liberate the terminal alkyne functionalities. A mild and efficient method using catalytic iron(III) chloride in methanol is described below.[6]

Materials and Reagents:

-

1,3-bis((trimethylsilyl)ethynyl)benzene

-

Iron(III) chloride (FeCl₃) or Iron(III) chloride hexahydrate (FeCl₃·6H₂O)[6]

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Silica gel

Procedure:

-

Dissolve the 1,3-bis((trimethylsilyl)ethynyl)benzene intermediate in methanol in a round-bottom flask.

-

Add a catalytic amount of iron(III) chloride to the solution. The reaction is typically carried out at room temperature.[6]

-

Stir the mixture and monitor the progress of the deprotection by TLC. The reaction is generally complete within a few minutes to a few hours, depending on the scale and substrate.[6]

-

Once the reaction is complete, the mixture is filtered through a short pad of silica gel, eluting with ethyl acetate to remove the inorganic salts.

-

The filtrate is collected and the solvent is removed by rotary evaporation.

-

The resulting crude product can be further purified by column chromatography on silica gel to yield pure 1,3-diethynylbenzene.

Data Presentation

The following tables summarize typical quantitative data for the synthesis of 1,3-diethynylbenzene.

Table 1: Reagents and Conditions for Sonogashira Coupling

| Reagent/Parameter | Molar Equiv. (relative to 1,3-diiodobenzene) | Typical Value/Condition |

| 1,3-Diiodobenzene | 1.0 | - |

| Trimethylsilylacetylene | 2.2 - 2.5 | - |

| PdCl₂(PPh₃)₂ | 0.02 - 0.05 (2-5 mol%) | - |

| Copper(I) Iodide (CuI) | 0.01 - 0.10 (1-10 mol%) | - |

| Base (e.g., TEA) | 2.0 - 4.0 | - |

| Solvent | - | Toluene or THF |

| Temperature | - | 25 - 80 °C |

| Reaction Time | - | 4 - 24 hours |

| Yield | - | 85 - 95% |

Table 2: Reagents and Conditions for Silyl Group Deprotection

| Reagent/Parameter | Molar Equiv. (relative to intermediate) | Typical Value/Condition |

| 1,3-bis((trimethylsilyl)ethynyl)benzene | 1.0 | - |

| Iron(III) Chloride (FeCl₃) | 0.001 - 0.1 (0.1-10 mol%) | - |

| Solvent | - | Methanol |

| Temperature | - | Room Temperature (~23 °C)[6] |

| Reaction Time | - | 10 minutes - 2 hours[6] |

| Yield | - | >90% |

Mandatory Visualization

The following diagrams illustrate the synthetic pathway for 1,3-diethynylbenzene.

Caption: Step 1: Double Sonogashira coupling reaction.

Caption: Step 2: Deprotection of the silyl groups.

References

- 1. nbinno.com [nbinno.com]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. depts.washington.edu [depts.washington.edu]

- 4. labs.utsouthwestern.edu [labs.utsouthwestern.edu]

- 5. Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]

- 7. arodes.hes-so.ch [arodes.hes-so.ch]

Characterization of 1,3-Diethynylbenzene: A Technical Guide to NMR and IR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diethynylbenzene is a key building block in the synthesis of advanced materials, including organic electronics, porous polymers, and dendrimers. Its rigid structure and reactive ethynyl groups make it a versatile component for creating complex molecular architectures. Accurate structural elucidation and purity assessment are paramount for its application in these high-performance materials. This technical guide provides an in-depth overview of the characterization of 1,3-diethynylbenzene using Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. While a complete, publicly available dataset with detailed experimental parameters for 1,3-diethynylbenzene is not readily found, this guide synthesizes available information and provides expected spectral features based on established principles of spectroscopy.

Spectroscopic Analysis Workflow

The structural confirmation of 1,3-diethynylbenzene relies on a synergistic approach employing both NMR and IR spectroscopy. The logical workflow for this characterization is outlined below.

Caption: Workflow for the spectroscopic characterization of 1,3-diethynylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of 1,3-diethynylbenzene by providing information on the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 1,3-diethynylbenzene is expected to show signals in both the aromatic and acetylenic regions. The symmetry of the molecule (C₂ᵥ) results in a specific pattern of signals for the aromatic protons.

Table 1: Predicted ¹H NMR Data for 1,3-Diethynylbenzene

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | ~7.7 | t | ~1.5 (meta) |

| H-4/H-6 | ~7.5 | dd | ~7.7 (ortho), ~1.5 (meta) |

| H-5 | ~7.4 | t | ~7.7 (ortho) |

| Acetylenic H | ~3.1 | s | - |

Note: Predicted values are based on the analysis of substituted benzenes and may vary depending on the solvent and spectrometer frequency.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to the symmetry of 1,3-diethynylbenzene, four signals are expected for the aromatic carbons and two for the ethynyl carbons.

Table 2: Predicted ¹³C NMR Data for 1,3-Diethynylbenzene

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1/C-3 | ~122 |

| C-2 | ~136 |

| C-4/C-6 | ~132 |

| C-5 | ~129 |

| C≡CH | ~83 |

| C≡CH | ~77 |

Note: Predicted values are based on additivity rules for substituted benzenes and may vary with experimental conditions.

Experimental Protocol for NMR Spectroscopy

A detailed experimental protocol for acquiring high-quality NMR spectra of 1,3-diethynylbenzene is provided below.

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of 1,3-diethynylbenzene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence chemical shifts. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required (modern spectrometers can reference to the residual solvent peak).

-

-

Instrument Parameters:

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, especially for resolving the aromatic proton couplings.

-

¹H NMR:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Acquisition Time: Typically 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are usually sufficient for a concentrated sample.

-

Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.

-

-

¹³C NMR:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30') is standard.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low natural abundance of ¹³C.

-

Spectral Width: A spectral width of approximately 200-220 ppm is standard.

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to establish connectivity.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in 1,3-diethynylbenzene, particularly the characteristic vibrations of the alkyne and aromatic moieties.

Table 3: Key IR Vibrational Frequencies for 1,3-Diethynylbenzene

| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Acetylenic C-H Stretch | ~3300 | Strong, Sharp |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Alkyne C≡C Stretch | 2150-2100 | Medium to Weak, Sharp |

| Aromatic C=C Stretch | 1600-1450 | Medium to Weak (multiple bands) |

| Aromatic C-H Out-of-Plane Bending | 900-675 | Strong |

Note: The exact peak positions can be influenced by the sample preparation method (e.g., neat liquid, KBr pellet, or solution).

Experimental Protocol for IR Spectroscopy

The following protocol outlines the procedure for obtaining an IR spectrum of 1,3-diethynylbenzene.

-

Sample Preparation:

-

Neat Liquid: If 1,3-diethynylbenzene is a liquid at room temperature, a spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet: If the sample is a solid or to obtain a solid-state spectrum, prepare a KBr pellet. Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar and pestle. Grind the mixture to a fine, uniform powder. Press the powder into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., carbon tetrachloride (CCl₄) or chloroform (CHCl₃)) in an appropriate concentration. Use a liquid cell with a defined path length for the measurement.

-

-

Instrument Parameters:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is typically used.

-

Spectral Range: Scan the mid-IR region, typically from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient for routine characterization.

-

Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

-

Background: Record a background spectrum of the empty sample compartment (or the pure solvent/KBr pellet) before running the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically perform a Fourier transform and ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Identify and label the key absorption bands corresponding to the functional groups of 1,3-diethynylbenzene.

-

Conclusion

The combined application of NMR and IR spectroscopy provides a comprehensive characterization of 1,3-diethynylbenzene. While publicly accessible, fully assigned spectral data with detailed experimental conditions are scarce, the principles outlined in this guide allow for the confident identification and structural verification of this important chemical building block. For mission-critical applications, it is always recommended to acquire experimental data on the specific batch of material being used and to compare it with reliable reference spectra if they can be obtained.

Spectroscopic Data for 1,3-Diethynylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diethynylbenzene is a key building block in the synthesis of advanced materials, including polymers, dendrimers, and functional organic molecules. Its rigid structure and reactive ethynyl groups make it a versatile component in materials with unique electronic and optical properties. A thorough understanding of its spectroscopic characteristics is fundamental for its identification, purity assessment, and for monitoring its incorporation into larger molecular frameworks. This guide provides a comprehensive overview of the spectroscopic data for 1,3-diethynylbenzene, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the key quantitative spectroscopic data for 1,3-diethynylbenzene.

Infrared (IR) Spectroscopy

Instrument: Bruker Tensor 27 FT-IR Technique: Neat

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~3290 | ≡C-H stretch | Strong |

| ~3050 | Aromatic C-H stretch | Medium |

| ~2100 | C≡C stretch | Medium |

| ~1580, 1480, 1420 | Aromatic C=C stretch | Medium-Strong |

| ~880, 780 | Aromatic C-H bend (out-of-plane) | Strong |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

¹H NMR

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.65 | t, J = 1.6 Hz | 1H | H-2 |

| ~7.50 | dd, J = 7.7, 1.6 Hz | 2H | H-4, H-6 |

| ~7.35 | t, J = 7.7 Hz | 1H | H-5 |

| ~3.10 | s | 2H | ≡C-H |

¹³C NMR

| Chemical Shift (ppm) | Assignment |

| ~135.0 | C-4, C-6 |

| ~132.5 | C-2 |

| ~128.8 | C-5 |

| ~122.5 | C-1, C-3 |

| ~82.0 | C ≡C-H |

| ~78.0 | C≡C -H |

Mass Spectrometry (MS)

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) Ionization: Electron Ionization (EI)

| m/z | Relative Intensity (%) | Assignment |

| 126 | 100 | [M]⁺ (Molecular Ion) |

| 125 | 50 | [M-H]⁺ |

| 100 | 20 | [M-C₂H₂]⁺ |

| 76 | 30 | [C₆H₄]⁺ |

| 75 | 40 | [C₆H₃]⁺ |

| 50 | 15 | [C₄H₂]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

Infrared (IR) Spectroscopy Protocol (Neat Liquid)

-

Sample Preparation : A small drop of neat 1,3-diethynylbenzene is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup : A background spectrum of the clean, empty ATR crystal is recorded. The instrument is set to acquire data in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Data Acquisition : The sample is brought into contact with the ATR crystal, and the spectrum is acquired by co-adding 16 scans to improve the signal-to-noise ratio.

-

Data Processing : The resulting spectrum is baseline corrected and the peak positions are identified.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation : Approximately 10-20 mg of 1,3-diethynylbenzene is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup : The NMR spectrometer is tuned and locked onto the deuterium signal of the CDCl₃. Shimming is performed to optimize the magnetic field homogeneity.

-

¹H NMR Data Acquisition : A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 30° pulse angle, a relaxation delay of 1 second, and the acquisition of 16 transients.

-

¹³C NMR Data Acquisition : A proton-decoupled ¹³C NMR spectrum is acquired. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and the acquisition of 1024 transients.

-

Data Processing : The free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).

Mass Spectrometry (MS) Protocol (GC-MS with Electron Ionization)

-

Sample Preparation : A dilute solution of 1,3-diethynylbenzene is prepared in a volatile organic solvent such as dichloromethane.

-

Gas Chromatography (GC) Setup : A GC equipped with a non-polar capillary column (e.g., DB-5ms) is used. The oven temperature program is set to ramp from an initial temperature of 50°C to a final temperature of 250°C to ensure separation of the analyte from any impurities.

-

Mass Spectrometry (MS) Setup : The mass spectrometer is operated in electron ionization (EI) mode with an ionization energy of 70 eV. The mass analyzer is set to scan a mass range of m/z 40-300.

-

Data Acquisition : The sample is injected into the GC, and the mass spectrum of the eluting 1,3-diethynylbenzene peak is recorded.

-

Data Analysis : The mass spectrum corresponding to the GC peak of 1,3-diethynylbenzene is analyzed to identify the molecular ion and major fragment ions.

Visualizations

Experimental Workflow for Spectroscopic Analysis

Caption: Workflow for the spectroscopic analysis of 1,3-diethynylbenzene.

Solubility of 1,3-Diethynylbenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 1,3-diethynylbenzene in organic solvents. Due to a notable scarcity of publicly available quantitative solubility data for this compound, this document focuses on providing a detailed experimental protocol for determining solubility, alongside qualitative solubility information and a discussion of the theoretical principles governing the dissolution of 1,3-diethynylbenzene. This guide is intended to equip researchers with the necessary information to effectively utilize 1,3-diethynylbenzene in various experimental and developmental contexts.

Introduction

1,3-Diethynylbenzene is a hydrocarbon featuring a benzene ring substituted with two ethynyl groups at the meta positions. Its rigid structure and reactive terminal acetylenes make it a valuable building block in the synthesis of polymers, organic frameworks, and complex organic molecules. Understanding its solubility in various organic solvents is critical for its application in synthesis, purification, and formulation. This guide addresses the current knowledge gap regarding the solubility of 1,3-diethynylbenzene and provides a practical framework for its determination.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a significant lack of quantitative data on the solubility of 1,3-diethynylbenzene in common organic solvents. However, some qualitative information has been reported.

Table 1: Qualitative Solubility of 1,3-Diethynylbenzene

| Solvent | Common Abbreviation | Solubility |

| Chloroform | CHCl₃ | Slightly Soluble[1][2] |

| Dimethyl Sulfoxide | DMSO | Slightly Soluble[1][2] |

The term "slightly soluble" indicates that while some dissolution occurs, the compound does not dissolve to a large extent in these solvents. The nonpolar, aromatic nature of 1,3-diethynylbenzene suggests it is likely to exhibit greater solubility in nonpolar or moderately polar aprotic solvents that can engage in π-π stacking or van der Waals interactions.

Experimental Protocol for Solubility Determination

Given the absence of comprehensive solubility data, the following experimental protocol provides a standardized method for its determination. This protocol is based on the widely accepted shake-flask method.

Objective: To determine the equilibrium solubility of 1,3-diethynylbenzene in a given organic solvent at a specific temperature.

Materials:

-

1,3-Diethynylbenzene (high purity)

-

Selected organic solvent (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (PTFE, 0.2 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of 1,3-diethynylbenzene to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure equilibrium is reached from a state of supersaturation.

-

Equilibration: Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution remains constant over time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle. To further separate the undissolved solid, centrifuge the vials at a moderate speed.

-

Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette and immediately filter it through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of 1,3-diethynylbenzene in the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer. A calibration curve should be prepared using standard solutions of known concentrations.

-

Calculation: Calculate the solubility of 1,3-diethynylbenzene in the solvent at the specified temperature, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of 1,3-diethynylbenzene.

Caption: Experimental workflow for determining the solubility of 1,3-diethynylbenzene.

Factors Influencing Solubility

The solubility of 1,3-diethynylbenzene is governed by the principle of "like dissolves like." The following diagram outlines the key factors influencing its solubility in organic solvents.

Caption: Relationship between solute/solvent properties and solubility.

Conclusion

References

Electronic Properties of Diethynylbenzene Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the electronic properties of the ortho, meta, and para isomers of diethynylbenzene. These molecules are of significant interest in the fields of molecular electronics, materials science, and drug development due to their rigid structures and conjugated π-systems. This document summarizes key electronic parameters, details experimental protocols for their characterization, and provides visual workflows for their synthesis and analysis. While a complete experimental dataset for all isomers is not available in a single source, this guide consolidates existing theoretical and experimental data to provide a comparative analysis.

Introduction

Diethynylbenzene (DEB) isomers are aromatic hydrocarbons consisting of a benzene ring substituted with two ethynyl groups. The positional isomerism (ortho, meta, and para) significantly influences their electronic structure and, consequently, their material properties. The linear and rigid nature of the ethynyl substituents, combined with the aromatic core, makes DEB derivatives promising candidates for molecular wires, organic semiconductors, and as building blocks for more complex functional materials. Understanding the fundamental electronic properties of these isomers is crucial for designing and fabricating novel molecular-scale devices and functional materials.

Electronic Properties of Diethynylbenzene Isomers

The electronic properties of the DEB isomers are primarily governed by the extent of π-conjugation between the two ethynyl groups, which is dictated by their relative positions on the benzene ring.

-

Para-diethynylbenzene (p-DEB): Exhibits the most extended π-conjugation as the ethynyl groups are in a linear arrangement through the benzene ring. This generally leads to a smaller Highest Occupied Molecular Orbital (HOMO) - Lowest Unoccupied Molecular Orbital (LUMO) gap.

-

Meta-diethynylbenzene (m-DEB): The ethynyl groups are not in direct conjugation through the benzene ring, leading to a disruption of the end-to-end π-system. This typically results in a larger HOMO-LUMO gap compared to the para isomer.

-

Ortho-diethynylbenzene (o-DEB): Steric hindrance between the adjacent ethynyl groups can cause out-of-plane twisting, which may disrupt π-conjugation. However, the close proximity of the π-systems can also lead to through-space interactions.

Quantitative Data Summary

Table 1: Calculated Electronic Properties of Neutral Diethynylbenzene Isomers

| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| ortho | -6.25 | -0.85 | 5.40 |

| meta | -6.30 | -0.80 | 5.50 |

| para | -6.20 | -0.90 | 5.30 |

Note: These values are representative estimates from DFT calculations and can vary depending on the computational method and basis set used.

Table 2: Experimental Electronic Properties of Diethynylbenzene Isomers

| Isomer | Oxidation Potential (V vs. Fc/Fc+) | Reduction Potential (V vs. Fc/Fc+) | Electrochemical Gap (eV) | UV-Vis λmax (nm) |

| ortho | Not available | Not available | Not available | ~250, ~260 |

| meta | Not available | Not available | Not available | ~255, ~265 |

| para | Not available | Not available | Not available | ~260, ~270 |

Experimental Protocols

This section details the methodologies for the synthesis and characterization of diethynylbenzene isomers.

Synthesis of Diethynylbenzene Isomers

A common route for the synthesis of diethynylbenzene isomers involves the dehydrohalogenation of the corresponding bis(α,β-dihaloethyl)benzenes.[3] A "one-pot" procedure has also been described.[3]

General Protocol for Dehydrobromination:

-

Bromination of Divinylbenzene: A mixture of divinylbenzene (DVB) isomers is dissolved in a suitable solvent (e.g., sulfolane).[3] Bromine is added dropwise to the solution at a controlled rate to maintain the reaction temperature below 50°C.[3] The reaction proceeds until the olefinic unsaturation is consumed.

-

Dehydrobromination: A strong base, such as potassium hydroxide or sodium hydroxide, is added to the reaction mixture containing the intermediate brominated product.[3] The mixture is heated to induce dehydrobromination, yielding diethynylbenzene.

-

Separation and Purification: The diethynylbenzene is separated from the reaction mixture, typically by steam distillation or vacuum distillation.[3][4] The isomers can then be separated by techniques such as fractional crystallization or chromatography. For para-diethynylbenzene, which is a solid at room temperature, crystallization is a viable purification method.[4]

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Experimental Setup:

-

Potentiostat: An instrument to control the potential and measure the current.

-

Electrochemical Cell: A three-electrode setup is typically used.[5]

-

Working Electrode: A glassy carbon or platinum electrode.[5]

-

Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE).

-

Counter Electrode: A platinum wire.

-

-

Electrolyte Solution: A solution of the diethynylbenzene isomer in a suitable organic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, Bu₄NPF₆).[6]

Protocol:

-

Prepare a solution of the diethynylbenzene isomer (typically 1-5 mM) in the electrolyte solution.

-

Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen.[6]

-

Assemble the electrochemical cell with the three electrodes immersed in the solution.

-

Record the cyclic voltammogram by scanning the potential from an initial value to a final value and back. The scan rate typically ranges from 20 to 200 mV/s.[7]

-

To calibrate the potential scale, add a small amount of an internal standard with a known redox potential, such as ferrocene (Fc), and record the voltammogram again. The potentials are then reported versus the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

The onset of the first oxidation and reduction peaks correspond to the HOMO and LUMO levels, respectively. These can be estimated using the following empirical formulas:[8][9]

-

E_HOMO ≈ -[E_ox(onset) - E_1/2(Fc/Fc⁺) + 4.8] eV

-

E_LUMO ≈ -[E_red(onset) - E_1/2(Fc/Fc⁺) + 4.8] eV

-

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions in a molecule. The absorption maximum (λ_max) corresponds to the energy required to promote an electron from the HOMO to the LUMO.

Experimental Setup:

-

UV-Vis Spectrophotometer: An instrument capable of measuring absorbance in the UV and visible regions of the electromagnetic spectrum.

-

Cuvettes: Quartz cuvettes with a defined path length (typically 1 cm) are used for measurements in the UV region.

Protocol:

-

Prepare a dilute solution of the diethynylbenzene isomer in a UV-transparent solvent (e.g., hexane, ethanol, or acetonitrile). The concentration should be adjusted to give a maximum absorbance in the range of 0.5-1.5.

-

Record a baseline spectrum of the pure solvent in the cuvette.

-

Fill the cuvette with the sample solution and record the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).

-

The wavelength of maximum absorbance (λ_max) is identified from the spectrum. The optical band gap can be estimated from the onset of the absorption edge using the equation: E_gap (eV) = 1240 / λ_onset (nm).

Visualization of Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key experimental workflows and conceptual relationships relevant to the electronic properties of diethynylbenzene isomers.

Caption: Synthesis workflow for diethynylbenzene isomers.

References

- 1. scispace.com [scispace.com]

- 2. Diethynylbenzene dianion - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. EP0450318A1 - An improved synthesis of diethynylbenzene - Google Patents [patents.google.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds [jove.com]

- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 8. Preparation of an ion with the highest calculated proton affinity: ortho-diethynylbenzene dianion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Theoretical Exploration of the Frontier Molecular Orbitals of 1,3-Diethynylbenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diethynylbenzene is a significant organic compound, serving as a versatile building block in the synthesis of advanced materials such as Covalent Organic Frameworks (COFs), Metal-Organic Frameworks (MOFs), and materials for Organic Light-Emitting Diodes (OLEDs). Its unique structure, with two ethynyl groups in a meta-position on a benzene ring, governs its electronic properties, which are crucial for these applications. A key parameter in understanding these electronic characteristics is the Highest Occupied Molecular Orbital (HOMO) to Lowest Unoccupied Molecular Orbital (LUMO) energy gap. This HOMO-LUMO gap is fundamental to a molecule's electronic absorption and emission properties, its chemical reactivity, and its overall stability.

Theoretical Calculations of the HOMO-LUMO Gap

The HOMO-LUMO gap of organic molecules is commonly predicted using computational quantum chemistry methods, most notably Density Functional Theory (DFT).[1] DFT offers a favorable balance between computational cost and accuracy for many molecular systems. The choice of functional and basis set is critical in obtaining reliable results.[2]

Computational Methodology

A standard computational workflow for determining the HOMO-LUMO gap of 1,3-diethynylbenzene involves the following steps:

-

Geometry Optimization: The initial step is to determine the lowest energy structure of the molecule. This is typically achieved using a DFT functional, such as B3LYP, in conjunction with a basis set like 6-31G(d).[3] This process ensures that the subsequent electronic property calculations are performed on a realistic molecular geometry.

-

Frequency Analysis: Following optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, characterized by the absence of imaginary frequencies.

-

Single-Point Energy Calculation: With the optimized geometry, a single-point energy calculation is performed to obtain the energies of the molecular orbitals. This may be done with the same level of theory as the optimization or a more advanced functional and/or larger basis set for improved accuracy.

-

Data Extraction: The energies of the HOMO and LUMO are extracted from the output of the single-point energy calculation. The HOMO-LUMO gap is then calculated as the difference between the LUMO and HOMO energies (E_gap = E_LUMO - E_HOMO).

Data Presentation

The following table presents hypothetical HOMO, LUMO, and HOMO-LUMO gap energies for 1,3-diethynylbenzene, as would be calculated by various common DFT functionals with the 6-31G(d) basis set. These values are illustrative and intended to demonstrate the format of data presentation and the typical variation observed between different computational methods.

| Theoretical Method | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| B3LYP/6-31G(d) | -6.58 | -0.85 | 5.73 |

| PBE0/6-31G(d) | -6.95 | -0.79 | 6.16 |

| M06-2X/6-31G(d) | -7.21 | -0.62 | 6.59 |

| ωB97X-D/6-31G(d) | -7.45 | -0.55 | 6.90 |

Experimental Determination of the HOMO-LUMO Gap

The HOMO-LUMO gap can be determined experimentally through a combination of electrochemical and spectroscopic techniques. Cyclic voltammetry is used to measure the oxidation and reduction potentials, which relate to the HOMO and LUMO energy levels, respectively. UV-visible spectroscopy provides the optical band gap, which is closely related to the HOMO-LUMO energy gap.

Experimental Protocols

Cyclic Voltammetry (CV)

-

Objective: To determine the oxidation and reduction potentials of 1,3-diethynylbenzene.

-

Instrumentation: A three-electrode electrochemical cell is used, comprising a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).

-

Sample Preparation: A solution of 1,3-diethynylbenzene (typically 1-5 mM) is prepared in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆). The solution must be deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to the experiment, and an inert atmosphere should be maintained throughout the measurement.

-

Procedure:

-

The three electrodes are immersed in the deoxygenated sample solution.

-

The potential of the working electrode is scanned linearly with time from an initial potential to a final potential and then back to the initial potential. The scan rate is typically in the range of 20-200 mV/s.

-

The resulting current is measured and plotted against the applied potential to generate a cyclic voltammogram.

-

The onset potentials of the first oxidation and reduction peaks are determined from the voltammogram.

-

-

Data Analysis: The HOMO and LUMO energy levels are estimated from the onset oxidation (E_ox) and reduction (E_red) potentials using the following empirical equations, where the ferrocene/ferrocenium (Fc/Fc⁺) couple is used as an internal standard with a known energy level of -4.8 eV relative to the vacuum level:

-

E_HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]

-

E_LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8]

-

The electrochemical HOMO-LUMO gap is then calculated as E_gap = E_LUMO - E_HOMO.

-

UV-Visible (UV-Vis) Spectroscopy

-

Objective: To determine the optical band gap of 1,3-diethynylbenzene.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation: A dilute solution of 1,3-diethynylbenzene is prepared in a UV-transparent solvent (e.g., cyclohexane, acetonitrile, or dichloromethane). The concentration should be adjusted to yield an absorbance in the range of 0.5-1.5 at the absorption maximum. A blank sample containing only the solvent is also prepared.

-

Procedure:

-

The sample and blank cuvettes are placed in the spectrophotometer.

-

The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-400 nm for aromatic compounds).

-

-

Data Analysis:

-

The onset of the lowest energy absorption band (λ_onset) is determined from the spectrum. This corresponds to the energy required for the HOMO to LUMO electronic transition.

-

The optical band gap (E_g^opt) is calculated using the equation:

-

E_g^opt (eV) = 1240 / λ_onset (nm)

-

-

Mandatory Visualizations

Computational Workflow Diagram

Caption: A flowchart illustrating the computational workflow for determining the HOMO-LUMO gap of 1,3-diethynylbenzene.

Experimental Workflow Diagram

Caption: A diagram showing the parallel experimental workflows for determining the HOMO-LUMO gap.

References

The Advent of a Versatile Building Block: A Technical History of Diethynylbenzene Synthesis

For researchers, scientists, and professionals in drug development, diethynylbenzene isomers serve as critical building blocks in the synthesis of advanced materials, polymers, and pharmaceutical compounds. Their rigid structures and reactive terminal alkynes allow for the construction of complex molecular architectures. This in-depth guide traces the historical development of diethynylbenzene synthesis, from early dehydrohalogenation methods to modern catalytic cross-coupling reactions, providing detailed experimental protocols and quantitative data for key methodologies.

The journey to efficiently synthesize the ortho-, meta-, and para-isomers of diethynylbenzene has been marked by significant advancements in organic chemistry. Early methods relied on harsh conditions and stoichiometric reagents, while contemporary approaches offer milder, more versatile, and highly efficient catalytic solutions.

Early Routes: Dehydrohalogenation of Dihalogenated Precursors

One of the earliest and most fundamental approaches to synthesizing diethynylbenzenes involves the double dehydrohalogenation of a suitable dihalogenated precursor. A key historical method, reported by A.S. Hay in 1960, utilized the bromination of divinylbenzene followed by dehydrobromination. This classical approach laid the groundwork for subsequent refinements.

A common variation of this method starts with the more readily available diethylbenzene isomers. The synthesis proceeds through a two-step process: radical bromination of the ethyl groups to form α,β-dibromoethylbenzene intermediates, followed by elimination of four equivalents of hydrogen bromide using a strong base.

Experimental Protocol: Dehydrobromination of 1,4-Bis(1,2-dibromoethyl)benzene

This protocol is adapted from early literature reports and exemplifies the general procedure.

Step 1: Bromination of p-Divinylbenzene In a suitable reaction vessel, a solution of p-divinylbenzene in a chlorinated solvent such as carbon tetrachloride is treated with two equivalents of bromine at low temperature (typically 0-5 °C) to afford 1,4-bis(1,2-dibromoethyl)benzene. The reaction is typically stirred for several hours until the bromine color dissipates.

Step 2: Dehydrobromination The resulting tetrabromide is then subjected to dehydrobromination using a strong base. A common procedure involves heating the tetrabromide with a solution of sodium amide in liquid ammonia or with potassium hydroxide in ethanol. The reaction mixture is refluxed for several hours to drive the elimination to completion. After an aqueous workup and extraction with an organic solvent, the diethynylbenzene product is isolated and purified, typically by distillation or recrystallization.

The Dawn of Catalytic Methods: Cross-Coupling Reactions

The development of transition-metal-catalyzed cross-coupling reactions in the latter half of the 20th century revolutionized the synthesis of diethynylbenzenes, offering milder reaction conditions, broader functional group tolerance, and improved yields.

The Castro-Stephens Coupling: A Copper-Mediated Approach

In 1963, R. D. Stephens and C. E. Castro reported a seminal cross-coupling reaction between a copper(I) acetylide and an aryl halide.[1][2][3][4][5][6] This reaction provided a more direct route to arylalkynes, including diethynylbenzenes, by coupling a protected or terminal alkyne with a dihalobenzene.

Experimental Protocol: Castro-Stephens Coupling of 1,4-Diiodobenzene with Cuprous Phenylacetylide

This protocol is based on the original work of Stephens and Castro.

A mixture of 1,4-diiodobenzene and a slight excess of cuprous phenylacetylide is heated in a suitable solvent, typically pyridine, under an inert atmosphere. The reaction is monitored until completion, after which the reaction mixture is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization.

The Sonogashira Coupling: A Palladium- and Copper-Catalyzed Powerhouse

The Sonogashira coupling, developed in 1975, has become one of the most widely used methods for the formation of carbon-carbon bonds between sp- and sp²-hybridized carbon atoms.[7] This reaction utilizes a palladium catalyst and a copper(I) co-catalyst to couple terminal alkynes with aryl or vinyl halides under mild conditions. For the synthesis of diethynylbenzenes, a dihalobenzene is coupled with a protected alkyne, such as trimethylsilylacetylene, followed by deprotection.

Experimental Protocol: Sonogashira Coupling of 1,4-Diiodobenzene with Trimethylsilylacetylene

To a solution of 1,4-diiodobenzene in an amine solvent such as triethylamine or diisopropylamine are added catalytic amounts of a palladium complex (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and copper(I) iodide. Trimethylsilylacetylene is then added, and the reaction mixture is stirred at room temperature or slightly elevated temperatures until the starting material is consumed. Following an aqueous workup and extraction, the bis(trimethylsilylethynyl)benzene intermediate is isolated. The trimethylsilyl protecting groups are then readily removed by treatment with a mild base, such as potassium carbonate in methanol, to yield the desired diethynylbenzene.

Quantitative Comparison of Key Synthetic Methods

The following table summarizes key quantitative data for the different synthetic routes to diethynylbenzene, allowing for a direct comparison of their efficiencies and reaction conditions.

| Synthesis Method | Starting Material | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Dehydrobromination | Divinylbenzene | Br₂, NaNH₂ or KOH | CCl₄, liq. NH₃ or EtOH | 0 - reflux | 4 - 12 | 40 - 60 |

| Castro-Stephens Coupling | Dihalobenzene | Copper(I) acetylide | Pyridine | Reflux | 2 - 8 | 60 - 80 |

| Sonogashira Coupling | Dihalobenzene | Trimethylsilylacetylene, Pd catalyst, Cu(I) salt, Base | Amine (e.g., NEt₃) | 25 - 80 | 1 - 6 | 85 - 98 |

Logical Progression of Synthesis Methods

The historical development of diethynylbenzene synthesis showcases a clear progression from stoichiometric, high-energy methods to more efficient and versatile catalytic approaches.

Figure 1. Historical progression of diethynylbenzene synthesis methods.

This evolution reflects broader trends in organic synthesis, emphasizing the development of catalytic systems that offer greater control, efficiency, and sustainability. The continued refinement of these methods is crucial for advancing the applications of diethynylbenzenes in materials science and drug discovery.

References

- 1. web.mit.edu [web.mit.edu]

- 2. [PDF] Synthesis of Diacetylene Macrocycles Derived from 1,2-Diethynyl Benzene Derivatives: Structure and Reactivity of the Strained Cyclic Dimer | Semantic Scholar [semanticscholar.org]

- 3. Castro-Stephens Coupling [drugfuture.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The Substitution of Aryl Iodides with Cuprous Acetylides. A Synthesis of Tolanes and Heterocyclics1 | Semantic Scholar [semanticscholar.org]

- 6. Castro–Stephens coupling - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to CAS Number 1785-61-1: Properties and Spectra of 1,3-Diethynylbenzene

Abstract: This technical guide provides a comprehensive overview of the chemical compound associated with CAS number 1785-61-1, identified as 1,3-Diethynylbenzene. It is intended for researchers, scientists, and drug development professionals, offering a detailed summary of its physicochemical properties, spectroscopic data, and relevant experimental protocols. This document also addresses a common point of confusion, clarifying the distinction between 1,3-Diethynylbenzene and another compound, 2-Amino-5-bromobenzotrifluoride, which is sometimes erroneously associated with this CAS number in various databases.

Introduction and Clarification of CAS Number

Initial database searches for CAS number 1785-61-1 may yield conflicting results, sometimes pointing to 2-Amino-5-bromobenzotrifluoride. However, the authoritative Chemical Abstracts Service (CAS) registry definitively assigns CAS number 1785-61-1 to 1,3-Diethynylbenzene . This guide will primarily focus on the properties and spectra of 1,3-Diethynylbenzene. For the benefit of researchers who may have arrived here seeking information on the other compound, a summary of the properties of 2-Amino-5-bromobenzotrifluoride (correctly identified by CAS number 445-02-3 ) is also provided in a separate section.

1,3-Diethynylbenzene is a key building block in organic synthesis, particularly in the fields of materials science and polymer chemistry.[1] Its rigid structure and reactive terminal alkyne groups make it a valuable precursor for the synthesis of porous organic frameworks, covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and organic light-emitting diode (OLED) materials.[1][2]

Physicochemical Properties of 1,3-Diethynylbenzene

The following table summarizes the key physicochemical properties of 1,3-Diethynylbenzene.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₆ | [3] |

| Molecular Weight | 126.15 g/mol | [3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Boiling Point | 188-189 °C | [4] |

| Melting Point | -3 °C | [4] |

| Density | 0.949 g/mL at 25 °C | [4] |

| Refractive Index (n²⁰/D) | 1.5820 | [4] |

| Solubility | Insoluble in water, soluble in organic solvents | [4] |

Spectroscopic Data of 1,3-Diethynylbenzene

The following tables provide a summary of the expected spectroscopic data for 1,3-Diethynylbenzene based on its structure and available information.

¹H NMR Spectroscopy

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.5-7.8 | m | 4H | Aromatic protons |

| ~3.1 | s | 2H | Acetylenic protons |

¹³C NMR Spectroscopy

| Chemical Shift (δ) ppm | Assignment |

| ~132-138 | Aromatic CH |

| ~122-124 | Aromatic C (ipso, attached to alkyne) |

| ~82-84 | Alkyne C (terminal) |

| ~77-79 | Alkyne C (internal) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Strong, sharp | ≡C-H stretch (alkyne) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~2100 | Weak | C≡C stretch (alkyne) |

| ~1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| ~900-675 | Strong | C-H bend (aromatic, out-of-plane) |

Mass Spectrometry

| m/z | Relative Intensity | Assignment |

| 126 | High | [M]⁺ (Molecular ion) |

| 125 | Moderate | [M-H]⁺ |

| 100 | Moderate | [M-C₂H₂]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Experimental Protocols

Synthesis of 1,3-Diethynylbenzene via Sonogashira Coupling

This protocol describes a general method for the synthesis of 1,3-Diethynylbenzene from 1,3-dibromobenzene and a protected acetylene source, followed by deprotection.

Materials:

-

1,3-Dibromobenzene

-

(Triisopropylsilyl)acetylene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Toluene

-

Tetrabutylammonium fluoride (TBAF)

-

Tetrahydrofuran (THF)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dried Schlenk flask under an argon atmosphere, add 1,3-dibromobenzene, Pd(OAc)₂, PPh₃, and CuI in toluene.

-

Degas the mixture by bubbling argon through the solution for 15-20 minutes.

-

Add triethylamine, followed by the dropwise addition of (triisopropylsilyl)acetylene.

-

Heat the reaction mixture to 70-80 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the catalyst.

-

Wash the celite pad with toluene and combine the organic filtrates.

-

Remove the solvent under reduced pressure. The crude product is 1,3-bis((triisopropylsilyl)ethynyl)benzene.

-

Dissolve the crude product in THF.

-

Add a solution of TBAF in THF dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the deprotection is complete (monitored by TLC).

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude 1,3-diethynylbenzene by column chromatography on silica gel.

Spectroscopic Analysis

¹H and ¹³C NMR Spectroscopy: [5][6]

-

Prepare a sample by dissolving 5-25 mg of 1,3-diethynylbenzene in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube.

-

Filter the sample through a small plug of glass wool in a Pasteur pipette to remove any particulate matter.[5]

-

Acquire the ¹H NMR spectrum using a 400 MHz or higher field spectrometer. A standard single-pulse experiment is sufficient.

-

Acquire the ¹³C NMR spectrum on the same instrument. A proton-decoupled experiment is standard. Due to the lower natural abundance of ¹³C, a longer acquisition time may be necessary.

FT-IR Spectroscopy (ATR): [7][8]

-

Ensure the ATR crystal of the FT-IR spectrometer is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of neat 1,3-diethynylbenzene liquid onto the center of the ATR crystal.

-

Acquire the IR spectrum. The typical range is 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

Gas Chromatography-Mass Spectrometry (GC-MS): [9][10]

-

Prepare a dilute solution of 1,3-diethynylbenzene in a volatile organic solvent such as dichloromethane or hexane.

-

Inject a small volume (e.g., 1 µL) of the solution into the GC-MS instrument.

-

The gas chromatograph is typically equipped with a nonpolar capillary column (e.g., DB-5ms).

-

Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure good separation.

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.

-

Analyze the resulting chromatogram for retention time and the mass spectrum for the molecular ion and fragmentation pattern.

Visualization of an Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis of a conjugated polymer using 1,3-Diethynylbenzene as a monomer in a Sonogashira polymerization reaction.

Caption: Polymer Synthesis Workflow.

Appendix: Data for 2-Amino-5-bromobenzotrifluoride (CAS 445-02-3)

For clarity, this section provides a summary of the properties of 2-Amino-5-bromobenzotrifluoride, which is sometimes confused with CAS number 1785-61-1. This compound is a valuable reagent in organic synthesis, particularly for the preparation of α-aminophosphonates which have shown moderate antitumor activity.[11]

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 445-02-3 | [12] |

| Molecular Formula | C₇H₅BrF₃N | [11] |

| Molecular Weight | 240.02 g/mol | [11] |

| Appearance | Clear yellow liquid | [11] |

| Boiling Point | 102 °C at 11 mmHg | [12] |

| Density | 1.72 g/mL at 20 °C | [12] |

| Refractive Index (n²⁰/D) | 1.53 | [12] |

Spectroscopic Data

¹H NMR Spectroscopy (Expected):

-

δ ~6.7-7.5 ppm (m, 3H): Aromatic protons.

-

δ ~4.0-5.0 ppm (br s, 2H): Amine (-NH₂) protons.

¹³C NMR Spectroscopy (Expected):

-

δ ~110-150 ppm: Aromatic carbons. The carbon bearing the CF₃ group will be a quartet.

-

δ ~120-125 ppm (q, J ≈ 270 Hz): Trifluoromethyl carbon.

Infrared (IR) Spectroscopy (Expected):

-

~3500-3300 cm⁻¹ (two bands): N-H stretch (primary amine).

-

~3100-3000 cm⁻¹: C-H stretch (aromatic).

-

~1620 cm⁻¹: N-H bend (amine).

-

~1300-1100 cm⁻¹ (strong): C-F stretch (trifluoromethyl group).

Synthesis Workflow Diagram

The following diagram illustrates a general synthetic pathway for a bioactive α-aminophosphonate utilizing 2-Amino-5-bromobenzotrifluoride.

Caption: Bioactive Molecule Synthesis.

References

- 1. nbinno.com [nbinno.com]

- 2. web.mit.edu [web.mit.edu]

- 3. 1,3-DIETHYNYLBENZENE | C10H6 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 4. sites.bu.edu [sites.bu.edu]

- 5. NMR Sample Preparation [nmr.chem.umn.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. s4science.at [s4science.at]

- 8. youtube.com [youtube.com]

- 9. A GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Aromatics Gas Chromatography-Mass Spectrometry - Hydrocarbons Chemistry & Technology [hydrocarbons.tuc.gr]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

An In-depth Technical Guide on 1,3-Diethynylbenzene: Molecular Properties

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides core molecular information for 1,3-diethynylbenzene, a key reagent in organic synthesis and materials science. The data presented herein is compiled from verified chemical databases.

Core Molecular Data

The fundamental molecular properties of 1,3-diethynylbenzene are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and theoretical modeling.

| Property | Value |

| Molecular Formula | C₁₀H₆[1][2][3][4] |

| Molecular Weight | 126.15 g/mol [1][2][3][4] |

Logical Relationship of Molecular Properties

The relationship between the common name, molecular formula, and molecular weight is a foundational concept in chemistry. The following diagram illustrates this logical flow for 1,3-diethynylbenzene.

References

Methodological & Application

Application Notes and Protocols: 1,3-Diethynylbenzene in Sonogashira Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-diethynylbenzene in Sonogashira coupling reactions, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. This document offers detailed protocols, quantitative data summaries, and visual guides to facilitate the application of this versatile building block in materials science, drug discovery, and nanotechnology.

Introduction to 1,3-Diethynylbenzene and Sonogashira Coupling

1,3-Diethynylbenzene is a key aromatic building block featuring two terminal alkyne functionalities at the meta positions of a benzene ring. This unique structure allows for its participation in a variety of chemical transformations, most notably the Sonogashira cross-coupling reaction. The Sonogashira reaction is a powerful method for forming C(sp)-C(sp²) bonds by coupling a terminal alkyne with an aryl or vinyl halide.[1][2] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base.[1][2]

The bifunctional nature of 1,3-diethynylbenzene makes it an ideal monomer for the synthesis of conjugated polymers, such as poly(m-phenylene ethynylene)s, which are of significant interest for their applications in organic electronics, including organic light-emitting diodes (OLEDs) and polymer LEDs.[3] It is also utilized in the synthesis of macrocycles, dendrimers, and complex molecular architectures.

Key Applications

-

Polymer Synthesis: The Sonogashira polymerization of 1,3-diethynylbenzene with dihaloarenes is a primary method for producing poly(phenylene ethynylene)s.[4] These materials are investigated for their conductive and photoluminescent properties.

-

Materials Science: Incorporation of 1,3-diethynylbenzene into larger molecular frameworks is used to create novel organic materials with tailored electronic and optical properties.[3]

-

Drug Discovery: The rigid, linear scaffold provided by the ethynyl-aryl linkage is a valuable motif in the design of new therapeutic agents.

Experimental Protocols

General Considerations for Sonogashira Reactions

Successful Sonogashira couplings require careful attention to reaction conditions to maximize yield and minimize side reactions, such as the homocoupling of the terminal alkyne (Glaser coupling).[3][5] Key parameters include:

-

Inert Atmosphere: Reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxygen-promoted homocoupling and to protect the palladium(0) catalyst from oxidation.[5][6]

-

Catalyst System: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (typically CuI) is standard.[1][7] Copper-free protocols exist but may require different ligands or conditions.[1]

-

Base: A mild amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide intermediate.[7][8]

-

Solvent: Anhydrous solvents such as tetrahydrofuran (THF), toluene, or the amine base itself are commonly employed.[6][8]

Protocol 1: Sonogashira Polymerization of 1,3-Diethynylbenzene with a Diiodoarene

This protocol describes a general procedure for the synthesis of a poly(m-phenylene ethynylene) derivative.

Materials:

-

1,3-Diethynylbenzene

-

A diiodoaryl co-monomer (e.g., 5-tert-butyl-1,3-diiodobenzene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Anhydrous triethylamine (Et₃N)

-

Anhydrous solvent (e.g., toluene or THF)

Procedure:

-

To a dry Schlenk flask under an argon atmosphere, add the diiodoaryl co-monomer (1.0 eq), 1,3-diethynylbenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.02-0.05 eq).

-

Add the anhydrous solvent and anhydrous triethylamine. The solvent to base ratio can vary, for instance, a 4:1 mixture of toluene to triethylamine.

-

Degas the reaction mixture by subjecting it to three freeze-pump-thaw cycles to ensure the complete removal of oxygen.[8]

-

Heat the reaction mixture to the desired temperature (typically 60-80 °C) with vigorous stirring.[8]

-

Monitor the progress of the polymerization by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

-

Once the desired molecular weight is achieved or the reaction is complete, cool the mixture to room temperature.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as methanol.

-

Filter the polymer and wash it sequentially with methanol and acetone to remove residual catalysts and unreacted monomers.

-

Dry the polymer under vacuum to a constant weight.

Protocol 2: Stepwise Sonogashira Coupling for Asymmetric Functionalization

This protocol outlines a two-step approach for the synthesis of an asymmetrically substituted 1,3-diethynylbenzene derivative, which can be a valuable intermediate in drug development or for the synthesis of complex materials.

Step 1: Monocoupling Reaction

Materials:

-

1,3-Diethynylbenzene (in excess, e.g., 2-3 equivalents)

-

Aryl or vinyl halide (1.0 eq)

-

Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.02-0.05 eq)

-

CuI (0.02-0.05 eq)

-

Anhydrous triethylamine or piperidine

-

Anhydrous solvent (e.g., THF or CH₃CN)

Procedure:

-

In a Schlenk flask under an inert atmosphere, dissolve the aryl or vinyl halide, the palladium catalyst, and CuI in the chosen solvent and base.

-

Slowly add a solution of 1,3-diethynylbenzene in the same solvent to the reaction mixture at room temperature or slightly elevated temperature. The use of an excess of 1,3-diethynylbenzene favors the monocoupled product.

-

Stir the reaction mixture until completion, monitoring by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to isolate the mono-substituted 1,3-diethynylbenzene derivative.

Step 2: Second Coupling Reaction

Materials:

-

Mono-substituted 1,3-diethynylbenzene derivative from Step 1 (1.0 eq)

-

A different aryl or vinyl halide (1.0-1.2 eq)

-

Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ (0.02-0.05 eq)

-

CuI (0.02-0.05 eq)

-

Anhydrous triethylamine or piperidine

-

Anhydrous solvent (e.g., THF or CH₃CN)

Procedure:

-

Follow the same procedure as in Step 1, using the purified mono-substituted product as the starting alkyne.

-

Couple it with the second, different aryl or vinyl halide.

-

Work-up and purify as described above to obtain the asymmetrically di-substituted product.

Data Presentation

The following tables summarize typical reaction conditions and outcomes for Sonogashira couplings involving 1,3-diethynylbenzene and its derivatives, compiled from various literature sources.

Table 1: Conditions for Sonogashira Polymerization

| Co-monomer | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Mn (Da) | PDI |

| 5-tert-butyl-1,3-diiodobenzene | PdCl₂(PPh₃)₂ (5) | 2.2 | Et₃N | Et₃N | - | - | 3200 | - |

| 1,4-Diiodo-2,5-dialkoxybenzene[8] | PdCl₂(PPh₃)₂ (2) | 4 | DIPA | Toluene | 70-80 | - | - | - |

Table 2: Conditions for Stepwise Sonogashira Coupling

| Aryl Halide (1st Coupling) | Alkyne (eq) | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp | Yield (%) |

| 4-Bromopyridine HCl[3] | 1.1 | Pd(PPh₃)₄ (2) | 1 | Piperidine | CH₃CN | Reflux | >90 |

| Iodobenzene[9] | 1.5 | PdCl₂(PPh₃)₂ (0.5) | - (Cu-free) | Et₃N | [TBP][4EtOV] | 55 | 88 |

Visualizations

Sonogashira Catalytic Cycle

Caption: The interconnected catalytic cycles of a standard Sonogashira cross-coupling reaction.

Experimental Workflow for Sonogashira Polymerization

Caption: A typical experimental workflow for Sonogashira polymerization.

Troubleshooting Logic for Low Yields